molecular formula C10H12N2O2 B2456362 1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305146-15-8

1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2456362
CAS No.: 2305146-15-8
M. Wt: 192.218
InChI Key: VXOKOXVRXOAXSO-SECBINFHSA-N
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Description

1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrrolidine ring fused with an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine derivatives with oxazole derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with an oxazole derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-10(13)12-6-3-4-9(12)8-5-7-14-11-8/h2,5,7,9H,1,3-4,6H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOKOXVRXOAXSO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H]1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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